Calcium glubionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It is particularly beneficial for individuals who do not obtain sufficient calcium from their diets.

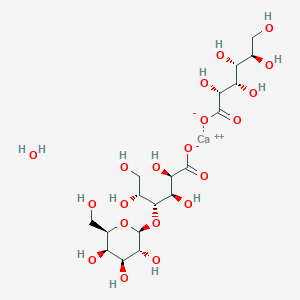

- The chemical formula for this compound is C₁₈H₃₂CaO₁₉ .

Calcium glubionate: ) is a mineral supplement used to treat —a condition characterized by low blood calcium levels.

Mechanism of Action

Target of Action

Calcium glubionate is a mineral supplement that primarily targets the nervous, muscular, and skeletal systems .

Mode of Action

This compound acts by maintaining cell membrane and capillary permeability . It serves as an activator in the transmission of nerve impulses and contraction of cardiac, skeletal, and smooth muscle . It is also essential for bone formation and blood coagulation .

Biochemical Pathways

It is involved in muscle contraction, cell death, transmission of nerve impulses, cell differentiation, enzyme activation, and immune response .

Pharmacokinetics

The absorption of this compound is minimal unless taken in chronic, high doses . Absorption predominantly occurs in the duodenum and is dependent on calcitriol and vitamin D . The distribution of calcium is primarily in bones and teeth . Calcium is excreted primarily through feces (as unabsorbed calcium) and urine .

Result of Action

The action of this compound results in the maintenance of normal nerve, muscle, and cardiac function . It helps to prevent conditions caused by low calcium levels such as bone loss (osteoporosis), weak bones (osteomalacia/rickets), decreased activity of the parathyroid gland (hypoparathyroidism), and a certain muscle disease (latent tetany) .

Action Environment

The action of this compound can be influenced by various environmental factors. Physiological conditions and factors such as pregnancy, infancy, menopause, old age, hormones, growth factors associated with calcium metabolism, diseases limiting its absorption, and intestinal microbiota can affect the bioavailability of calcium . The calcium supply in the body is genetically conditioned and specific to each person, but its qualitative and quantitative composition can be modified by external factors .

Biochemical Analysis

Biochemical Properties

Calcium glubionate plays a crucial role in various biochemical reactions. It is essential for the nervous, muscular, and skeletal systems . It helps maintain cell membrane and capillary permeability and acts as an activator in the transmission of nerve impulses and contraction of cardiac, skeletal, and smooth muscle . It is also essential for bone formation and blood coagulation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by maintaining the structure of cell organelles and regulating intracellular and extracellular fluid homeostasis . It is also indicated to treat conditions caused by low calcium levels such as bone loss (osteoporosis), weak bones (osteomalacia/rickets), decreased activity of the parathyroid gland (hypoparathyroidism), and a certain muscle disease (latent tetany) .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a calcium ion provider. Calcium ions are essential for various biological processes, including nerve impulse transmission, muscle contraction, and blood coagulation .

Temporal Effects in Laboratory Settings

It is known that this compound is used as a long-term treatment for conditions like hypocalcemia, suggesting that it has a stable effect over time .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is absorbed from the gut into the blood, a process regulated by the concentration of calcitriol, or 1,25 dihydroxycholecalciferol, in the blood .

Preparation Methods

Synthetic Routes: Calcium glubionate can be synthesized through various routes, including the reaction between and with calcium hydroxide.

Reaction Conditions: The specific conditions for this synthesis may vary, but generally involve aqueous solutions and mild temperatures.

Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Calcium glubionate does not undergo extensive chemical transformations. It primarily serves as a calcium source.

Common Reagents and Conditions: Reagents include gluconic acid, lactobionic acid, and calcium hydroxide. Conditions are typically aqueous and neutral.

Major Products: The main product is this compound itself.

Scientific Research Applications

Medicine: Calcium glubionate is used to treat conditions such as osteoporosis, osteomalacia/rickets, and hypoparathyroidism.

Pregnancy and Postmenopausal Health: It ensures adequate calcium intake in pregnant, nursing, and postmenopausal women.

Drug Interactions: In patients taking medications like phenytoin, phenobarbital, or prednisone, this compound helps prevent calcium deficiency.

Comparison with Similar Compounds

Uniqueness: Calcium glubionate’s uniqueness lies in its specific combination of gluconate and lactobionate moieties.

Similar Compounds: Other calcium salts, such as calcium carbonate and calcium citrate, serve similar purposes but have different chemical structures.

Biological Activity

Calcium glubionate is a water-soluble calcium salt used primarily to treat conditions associated with calcium deficiency, such as osteoporosis, osteomalacia, and hypoparathyroidism. Its biological activity encompasses various mechanisms that contribute to calcium homeostasis and bone health. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound functions as a source of calcium ions, which are crucial for numerous physiological processes. Calcium plays a significant role in:

- Bone Formation and Maintenance : Calcium is vital for the mineralization of bones and teeth.

- Muscle Function : It facilitates muscle contraction by interacting with proteins in muscle cells.

- Neurotransmission : Calcium ions are involved in the release of neurotransmitters at synapses.

The mechanism by which this compound exerts its effects involves the dissociation of calcium ions in solution, which are then utilized by the body to maintain normal physiological functions.

Pharmacological Profile

This compound is indicated for:

- Osteoporosis : To enhance bone density.

- Osteomalacia/Rickets : To correct softening of bones.

- Hypoparathyroidism : To manage low calcium levels due to parathyroid hormone deficiency.

- Latent Tetany : To alleviate symptoms related to calcium deficiency.

Biological Activity and Research Findings

Recent studies have highlighted the biological effects of this compound on cellular processes, particularly in osteoblast-like cells. For instance, a study on MG-63 osteoblast-like cells demonstrated that treatment with this compound significantly increased cell proliferation and mineralization. The following table summarizes key findings from this research:

| Concentration (mM) | Proliferation (% Control) | Osteocalcin Expression (Fold Change) | Alkaline Phosphatase Activity (IU/L) |

|---|---|---|---|

| 0.25 | 157.35 | 1.8 | Increased |

| 1.0 | Higher than control | 1.4 | Increased |

| 2.0 | Higher than control | Not assessed | Increased |

| 4.0 | Decreased | Not assessed | Decreased |

The study found that this compound treatment led to increased expression of osteogenic markers such as osteocalcin and collagen type I, indicating enhanced osteogenic activity in treated cells .

Case Studies

A notable clinical case involved the management of hypocalcemia in a pediatric patient using calcium gluconate (a related compound) where complications arose from extravasation during intravenous administration. Although this case primarily focused on gluconate, it underscores the importance of careful administration of calcium supplements to avoid adverse effects such as tissue necrosis due to high local concentrations of calcium .

In another study reviewing multiple cases of calcium gluconate extravasation, it was found that most patients experienced symptoms like erythema and swelling, with a significant number requiring surgical intervention. This highlights the potential risks associated with intravenous calcium administration, which can be relevant when considering routes for administering this compound .

Safety Profile

This compound has been reported to have a favorable safety profile when used appropriately. It is generally well-tolerated, with minimal side effects noted in clinical settings. However, caution is advised in patients with renal impairment or those receiving other medications that may affect calcium metabolism .

Properties

CAS No. |

12569-38-9 |

|---|---|

Molecular Formula |

C18H34CaO20 |

Molecular Weight |

610.5 g/mol |

IUPAC Name |

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate |

InChI |

InChI=1S/C12H22O12.C6H12O7.Ca.H2O/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;7-1-2(8)3(9)4(10)5(11)6(12)13;;/h3-10,12-20H,1-2H2,(H,21,22);2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,12+;2-,3-,4+,5-;;/m11../s1 |

InChI Key |

OKRXSXDSNLJCRS-NLOQLBMISA-L |

SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Ca+2] |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] |

Key on ui other cas no. |

12569-38-9 |

Synonyms |

(4-O-β-D-Galactopyranosyl-D-gluconato)(D-gluconato)calcium Monohydrate; 4-O-β-D-Galactopyranosyl-D-gluconic Acid Calcium Complex; Calcium Glubionate; Calcium Glucono-galacto-gluconate; Calcium Gluconolactobionate; Gluconogalactogluconic Acid Calcium |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.